Levobupivacaine hydrochloride is the hydrochloride salt of Levobupivacaine, an amide derivative with anesthetic properties []. It is the S(−)-enantiomer of Bupivacaine [], a local anesthetic known for its long duration of action. Levobupivacaine hydrochloride is commonly used in scientific research as a tool to study nerve function and pain pathways.
Levobupivacaine hydrochloride was developed as a safer alternative to bupivacaine, which has been widely used for decades. The compound is synthesized from specific precursors in a controlled laboratory environment, ensuring high purity and efficacy.
Levobupivacaine hydrochloride is classified as a local anesthetic. It works by blocking nerve conduction in specific areas of the body, thereby inhibiting pain sensation. It is categorized under the International Nonproprietary Names (INN) system as levobupivacaine.
The synthesis of levobupivacaine hydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure the desired stereochemistry and yield. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the purity and enantiomeric excess throughout the process.
Levobupivacaine hydrochloride has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, revealing its interactions with sodium channels in nerve cells that are crucial for its anesthetic action.
Levobupivacaine hydrochloride undergoes several chemical reactions during its application:
The kinetics of these reactions can be influenced by factors such as pH and temperature, which affect the stability and activity of levobupivacaine in solution.
Levobupivacaine exerts its anesthetic effects through the following mechanism:
Studies have shown that levobupivacaine has a longer duration of action compared to other local anesthetics due to its slower dissociation from sodium channels, making it particularly effective for prolonged analgesia.
The stability studies indicate that levobupivacaine retains efficacy for extended periods when stored properly, making it suitable for clinical use.
Levobupivacaine hydrochloride has several significant applications in medical practice:
Levobupivacaine hydrochloride is the pharmacologically active S(-)-enantiomer of racemic bupivacaine, developed to address critical safety concerns associated with long-acting local anesthetics. As a long-acting amino-amide local anesthetic, it reversibly inhibits voltage-gated sodium channels in neuronal membranes, blocking impulse transmission in sensory, motor, and sympathetic nerve fibers [1] [3]. Its molecular structure confers a favorable therapeutic profile characterized by prolonged duration (up to 16 hours) and reduced systemic toxicity compared to its racemic parent compound [3] [8].
The development of levobupivacaine was driven by documented fatalities linked to bupivacaine-induced cardiovascular toxicity in the late 1970s. Following Albright's 1979 report, pharmacological research revealed that bupivacaine's cardiotoxicity resided predominantly in its R(+)-enantiomer (dextrobupivacaine) [1] [4]. This discovery prompted efforts to isolate the safer S(-)-enantiomer, culminating in the 1999 FDA approval of levobupivacaine (marketed as Chirocaine® by Darwin Discovery Ltd/Purdue Pharma) [1] [3]. This development paralleled the introduction of ropivacaine (1996), another single S(-)-enantiomer local anesthetic [4] [9].
Key milestones include:
Levobupivacaine hydrochloride [(S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride] shares core structural features with other amino-amide local anesthetics but is distinguished by its chiral center and specific stereochemical orientation [3] [7] [9].
Stereochemistry: Exclusively the S-configuration at the chiral piperidine carbon, reducing affinity for cardiac ion channels [3] [9]
Physicochemical Properties:
Protein Binding: 97% (primarily to α₁-acid glycoprotein), exceeding bupivacaine’s 95% binding [3] [4] [8]
Stereoselective Advantages:
Table 1: Comparative Physicochemical and Pharmacodynamic Properties of Long-Acting Local Anesthetics [1] [3] [4]*
Property | Levobupivacaine | Bupivacaine (Racemate) | Ropivacaine |
---|---|---|---|
Chiral Configuration | S(-)-enantiomer | Racemic (50:50 R/S) | S(-)-enantiomer |
Protein Binding (%) | 97 | 95 | 94 |
pKa | 8.1 | 8.1 | 8.1 |
Partition Coefficient (Log P) | 3.9 | 3.9 | 3.0 |
Relative Potency (Sensory Block) | 1.0 | 1.13 | 0.67 |
Cardiac Na⁺ Channel Block Affinity | Low | High (R-enantiomer) | Low |
Levobupivacaine hydrochloride’s regulatory journey reflects evolving safety standards for enantiopure drugs:
European Union (EMA): 2000, with concentrations ranging from 0.625 mg/mL to 7.5 mg/mL for infiltration, epidural, and peripheral nerve blocks [3] [10].
Current Global Distribution:
Concentration Variations: The 7.5 mg/mL (0.75%) formulation is contraindicated in obstetric anesthesia globally due to historical bupivacaine toxicity concerns [3] [4].
Patent and Generic Landscape:
Table 2: Global Regulatory Milestones for Levobupivacaine Hydrochloride [2] [3] [5]*
Year | Region/Country | Approving Authority | Indications Approved | Special Restrictions |
---|---|---|---|---|
1999 | United States | FDA | Surgical anesthesia, pain management | Contraindicated in obstetric paracervical blocks |
2000 | European Union | EMA | Minor/major surgical anesthesia, postoperative pain | 0.75% contraindicated in obstetrics |
2002 | Australia (TGA) | Therapeutic Goods Admin | Epidural, peripheral nerve blocks | Pregnancy Category B3 |
2005 | Japan | PMDA | Epidural anesthesia | Limited to 2 mg/kg dosing |
2010 | China (NMPA) | NMPA | Infiltration, nerve blocks | Required cardiac monitoring studies |
2019 | India | CDSCO | All regional techniques | Generic versions approved |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1